molecular formula C8H4F3NOS B063484 2-(Trifluoromethoxy)phenyl isothiocyanate CAS No. 175205-33-1

2-(Trifluoromethoxy)phenyl isothiocyanate

Cat. No.: B063484
CAS No.: 175205-33-1
M. Wt: 219.19 g/mol
InChI Key: ZFEJYPIWOGCCFS-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenyl isothiocyanate (TFMPC) is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a molecular weight of 204.2 g/mol and a boiling point of 91°C. TFMPC is an important reagent in organic synthesis and has been used in many different fields, including pharmaceuticals, agrochemicals, and food science.

Scientific Research Applications

  • Biogenic Amines Determination : It has been used as a derivatization reagent for biogenic amines, facilitating their determination by LC-tandem mass spectrometry and 19F NMR. This application simplifies the analysis of biogenic amines in beverages, highlighting its utility in food chemistry (Jastrzębska et al., 2018).

  • Synthesis of Trifluoroethylthiol Compounds : It plays a role in the synthesis of trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines, demonstrating its use in organic synthesis, particularly in the creation of novel organic compounds (Zhao et al., 2018).

  • Apoptosis and Cancer Research : Phenyl isothiocyanates, a related group, have been shown to induce apoptosis in HeLa cells, suggesting potential use in cancer research and the development of chemopreventive agents (Yu et al., 1998).

  • Liquid Crystal Research : Isothiocyanates with liquid-crystalline properties have been synthesized and studied for their high clearing points and low viscosities, indicating their application in the field of liquid crystal technology (Dabrowski et al., 1989).

  • Organofluorine Compounds Synthesis : It is also involved as an intermediate in the synthesis of a variety of new organofluorine compounds, showcasing its versatility in organic chemistry (Castagnetti & Schlosser, 2001).

  • Antibacterial Applications : The study of (trifluoromethoxy)phenylboronic acids, which are structurally related, highlights potential antibacterial applications against Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

  • Electrooptical Properties in Liquid Crystals : The synthesis and investigation of fluorinated phenyl-tolane isothiocyanate liquid crystal compounds reveal applications in enhancing electrooptical properties for LC optic devices (Peng et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-isothiocyanato-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJYPIWOGCCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380480
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-33-1
Record name 1-Isothiocyanato-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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